molecular formula C22H31NO2 B1439725 N-[4-(Heptyloxy)benzyl](4-methoxyphenyl)-methanamine CAS No. 1040686-47-2

N-[4-(Heptyloxy)benzyl](4-methoxyphenyl)-methanamine

Cat. No. B1439725
M. Wt: 341.5 g/mol
InChI Key: MHVSJTWBFBKHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-4-(Heptyloxy)benzyl-methanamine is a chemical compound with the molecular formula C22H31NO2 and a molecular weight of 341.5 . It is used for research purposes .


Physical And Chemical Properties Analysis

N-4-(Heptyloxy)benzyl-methanamine is a solid at room temperature . It has a predicted boiling point of 463.2° C at 760 mmHg and a predicted density of 1.0 g/cm3 .

Scientific Research Applications

The chemical compound N-4-(Heptyloxy)benzyl-methanamine, due to its unique structure, may have several implications in scientific research, particularly in the field of organic chemistry and material science. While the direct literature on this specific compound appears limited, insights can be drawn from studies on related compounds and their applications.

Synthesis and Characterization

Research on compounds with similar structures, such as benzylidene-based molecules containing azomethine units and benzoxazine derivatives, emphasizes the importance of synthesis and characterization in understanding their properties and potential applications. For example, the synthesis of molecules with Schiff base linking units and their characterization using various spectroscopic methods can lead to the identification of liquid crystal mesophases, indicating their potential use in display technologies and material science (Jamain & Khairuddean, 2021).

Material Science Applications

The study of electronic coupling in mixed-valence systems, including derivatives of tetraanisylarylenediamine, sheds light on the electronic interactions that can influence the development of organic electronic materials. These insights are crucial for designing compounds with optimized electronic properties for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic applications (Lambert et al., 2005).

Photovoltaic and Optoelectronic Devices

Research into small-molecule hole transporting materials for perovskite solar cells, such as derivatives linked with diketopyrrolopyrrole or benzodithiophene moieties, demonstrates the relevance of these compounds in enhancing the efficiency and stability of solar cells. These materials offer better thermal stability and hole extraction ability, highlighting the potential for similar compounds in improving renewable energy technologies (Liu et al., 2016).

Organic Synthesis and Catalysis

The development of methods for synthesizing dicarboxylic acid amides and diamides based on related chemical structures can provide insights into new synthetic pathways. These methods can facilitate the production of a variety of compounds for use in pharmaceuticals, agrochemicals, and polymer science, demonstrating the broad utility of understanding and manipulating such chemical structures (Aghekyan et al., 2018).

Safety And Hazards

N-4-(Heptyloxy)benzyl-methanamine is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not provided in the available resources.

Future Directions

The future directions of N-4-(Heptyloxy)benzyl-methanamine are not specified in the available resources. As it is used for research purposes , its future directions would depend on the outcomes of the research in which it is used.

properties

IUPAC Name

N-[(4-heptoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-3-4-5-6-7-16-25-22-14-10-20(11-15-22)18-23-17-19-8-12-21(24-2)13-9-19/h8-15,23H,3-7,16-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVSJTWBFBKHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Heptyloxy)benzyl](4-methoxyphenyl)-methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.